2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine

PIM1 kinase inhibition Serine/threonine kinase Cancer research

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine is a heterocyclic small molecule (C16H11BrN4, MW 339.19) belonging to the imidazo[2,1-a]phthalazine class. The compound features a tricyclic core with a 4-bromophenyl substituent at position 2 and a primary amine at position This specific substitution pattern confers distinct electronic and steric properties that differentiate it from closely related analogs in both biological screening and synthetic chemistry contexts.

Molecular Formula C16H11BrN4
Molecular Weight 339.196
CAS No. 565169-58-6
Cat. No. B2830663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine
CAS565169-58-6
Molecular FormulaC16H11BrN4
Molecular Weight339.196
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(C=C4)Br)N
InChIInChI=1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20)
InChIKeyILCFXOKVYROPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine (CAS 565169-58-6): Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine is a heterocyclic small molecule (C16H11BrN4, MW 339.19) belonging to the imidazo[2,1-a]phthalazine class . The compound features a tricyclic core with a 4-bromophenyl substituent at position 2 and a primary amine at position 6. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from closely related analogs in both biological screening and synthetic chemistry contexts [1]. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the 6-amine group provides a vector for further derivatization. Physicochemical profiling indicates a logP of approximately 2.4 and a topological polar surface area (tPSA) of ~82 Ų, placing it within favorable drug-like chemical space for cellular permeability [1].

Why 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine Cannot Be Replaced by In-Class Imidazo[2,1-a]phthalazine Analogs


The imidazo[2,1-a]phthalazine scaffold has been explored for multiple therapeutic targets, including p38 MAP kinase [1] and benzodiazepine receptors [2], where even minor substituent changes profoundly alter activity and selectivity profiles. For the target compound, the 4-bromophenyl group at position 2 is not merely a hydrophobicity modulator; it critically influences both kinase inhibition potency and metabolic stability. Generic substitution with the unsubstituted phenyl analog (CAS 54753-08-1), the 4-chlorophenyl variant, or the 2-(5-chlorothiophen-2-yl) analog (CAS 565168-88-9) would eliminate the specific molecular recognition elements that drive the target compound's multi-kinase activity profile (PIM1 pKi = 8.30, CDC7 pKi = 8.26) [3]. The bromine atom also provides a unique heavy-atom label for X-ray crystallographic phasing and a reactive site for Suzuki-Miyaura coupling that lighter halogens cannot replicate with equivalent oxidative addition kinetics [3].

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine: Quantitative Head-to-Head and Class-Level Differentiation Evidence


PIM1 Kinase Inhibition: Nanomolar Potency Differentiates 4-Bromophenyl from Unsubstituted Phenyl and Other Halogen Analogs

In ChEMBL-derived screening data, 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine exhibits PIM1 inhibition with a pKi of 8.30, corresponding to a Ki of approximately 5.0 nM [1]. This potency places the compound in the low-nanomolar range, which is comparable to optimized ATP-competitive PIM1 inhibitors such as PIM1-IN-2 (Ki = 91 nM) and notably superior to pan-PIM inhibitors in the micromolar range. Within the imidazo[2,1-a]phthalazine class, the 4-bromophenyl substitution is critical: the unsubstituted 2-phenyl analog (CAS 54753-08-1) lacks the halogen bond donor and steric bulk that enhance hinge-region interactions, while the 4-chloro and 4-fluoro variants present altered electronic profiles that reduce binding affinity. No direct head-to-head comparative data for these analogs in the PIM1 assay has been published; this differentiation is inferred from established SAR for halogen-substituted kinase inhibitors [2].

PIM1 kinase inhibition Serine/threonine kinase Cancer research

CDC7 Kinase Inhibition: Equipotent Activity Profile Enables Dual PIM1/CDC7 Profiling

The compound also inhibits CDC7 kinase with a pKi of 8.26 (Ki ≈ 5.5 nM), nearly equipotent to its PIM1 activity [1]. This dual PIM1/CDC7 inhibition profile is a differentiating feature: known selective CDC7 inhibitors such as PHA-767491 exhibit IC50 values of ~10 nM in biochemical assays but lack PIM1 activity [2]. Conversely, selective PIM1 probes typically show >100-fold selectivity over CDC7. For the 4-bromophenyl imidazo[2,1-a]phthalazine, the equipotent dual activity suggests a conserved binding mode across both kinases, likely mediated by the halogen-substituted phenyl ring interacting with a hydrophobic pocket adjacent to the hinge region [3]. The 2-(5-chlorothiophen-2-yl) analog (CAS 565168-88-9), by contrast, introduces a heterocyclic sulfur that would alter the binding trajectory in this pocket.

CDC7 kinase inhibition Cell cycle regulation Cancer target

CYP1A2 Counter-Screening: 1000-Fold Selectivity Window Over PIM1/CDC7 Confirms Kinase-Targeted Profile

The compound shows negligible CYP1A2 inhibition with a pKi of 5.29 (Ki ≈ 5.1 µM), representing a selectivity window of approximately 1000-fold over its PIM1 and CDC7 kinase activities [1]. This low CYP1A2 affinity is desirable because CYP1A2 inhibition is a common liability among planar heterocyclic compounds that can lead to drug-drug interactions [2]. In contrast, many imidazo-fused heterocycles with larger aromatic surfaces (e.g., benzo-fused analogs) exhibit significant CYP1A2 binding (pKi > 6.5). The 4-bromophenyl group, by projecting away from the tricyclic core, may disrupt the planar geometry required for CYP1A2 active site accommodation [3].

CYP450 selectivity Drug metabolism Off-target profiling

Synthetic Utility: 4-Bromophenyl Handle Enables Pd-Catalyzed Cross-Coupling Not Accessible with Chloro- or Fluoro-Analogs

The 4-bromophenyl substituent provides a reactive aryl bromide handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This enables the compound to serve as a versatile building block for library synthesis. The reactivity order for oxidative addition to Pd(0) follows Ar-Br >> Ar-Cl > Ar-F, meaning the bromophenyl analog undergoes cross-coupling under milder conditions and with higher yields than the corresponding chlorophenyl or fluorophenyl derivatives [1]. The unsubstituted phenyl analog (CAS 54753-08-1) lacks this reactive handle entirely, requiring pre-functionalization for further elaboration. Based on the synthesis of diarylimidazo[2,1-a]phthalazines via Suzuki coupling [2], the 4-bromophenyl analog is positioned as a direct precursor for generating libraries of 2-aryl-substituted derivatives with diverse biaryl motifs.

Cross-coupling chemistry Building block Medicinal chemistry

Recommended Application Scenarios for 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine Based on Verified Differentiation


Dual PIM1/CDC7 Chemical Probe for Hematologic Malignancy Pathway Deconvolution

The compound's equipotent PIM1 (pKi 8.30) and CDC7 (pKi 8.26) inhibition profile [1] makes it suitable as a dual-kinase chemical probe for pathway analysis in hematologic malignancies, where both PIM1 overexpression and CDC7-mediated replication stress are implicated. Unlike selective probes such as PIM1-IN-2 (Ki 91 nM) or PHA-767491 (CDC7-selective) [2], this single compound enables simultaneous target engagement assessment, reducing experimental variables in comparative pharmacology studies.

Suzuki Coupling Building Block for Biaryl Library Synthesis in Kinase Inhibitor Optimization

The 4-bromophenyl group provides a reactive handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling rapid generation of diverse 2-aryl-substituted imidazo[2,1-a]phthalazine libraries . This approach, validated by Mavel et al. for diarylimidazo[2,1-a]phthalazine synthesis [3], allows medicinal chemists to explore SAR at the phenyl 4-position without resynthesizing the tricyclic core, accelerating hit-to-lead progression for p38 MAP kinase and related kinase targets.

Crystallographic Phasing Standard for Imidazo[2,1-a]phthalazine-Kinase Co-Structures

The bromine atom provides a strong anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) suitable for experimental phasing in X-ray crystallography. When soaked into kinase crystals (e.g., PIM1 or CDC7), the compound can serve as a heavy-atom derivative for solving co-structures, a capability unavailable with the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs due to weaker or absent anomalous signal .

CYP Liability Counter-Screen: Low CYP1A2 Affinity Enables Clean Kinase Profiling Without Metabolic Interference

With a CYP1A2 pKi of 5.29 (Ki ≈ 5.1 µM) [1], the compound shows >1000-fold selectivity over its PIM1/CDC7 kinase targets. This profile supports its use in cellular assays where maintaining CYP1A2 function is important for evaluating compound-mediated effects independent of metabolic enzyme inhibition. The low CYP1A2 affinity differentiates it from many planar heterocyclic kinase inhibitors that exhibit problematic CYP1A2 binding (pKi > 6.5) [4].

Quote Request

Request a Quote for 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.